molecular formula C7H2BrCl2N B1440955 4-Bromo-2,5-dichlorobenzonitrile CAS No. 1349717-20-9

4-Bromo-2,5-dichlorobenzonitrile

Cat. No.: B1440955
CAS No.: 1349717-20-9
M. Wt: 250.9 g/mol
InChI Key: KUWYYTMBHHOQHS-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorobenzonitrile is an organic compound with the molecular formula C7H2BrCl2N It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dichlorobenzonitrile can be synthesized through a multi-step process. One common method involves the chloromethylation of p-dichlorobenzene, followed by catalytic ammoxidation of the resulting 2,5-dichlorobenzyl chloride . This process typically involves the use of catalysts such as V2O5/Al2O3 and is carried out in a fixed bed reactor at atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of dichlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness. The reaction is carried out at high temperatures, typically above 400°C, using cheaper chlorotoluenes as starting materials .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dichlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to convert the nitrile group to an amine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzonitriles depending on the substituent introduced.

    Reduction Reactions: The major product is 4-Bromo-2,5-dichloroaniline.

    Oxidation Reactions: The major product is 4-Bromo-2,5-dichlorobenzoic acid.

Scientific Research Applications

4-Bromo-2,5-dichlorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4-Bromo-2,5-dichlorobenzonitrile can be compared with other similar compounds such as:

Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it unique in terms of its reactivity and potential applications. The specific positioning of these atoms allows for selective reactions that are not possible with other similar compounds.

Properties

IUPAC Name

4-bromo-2,5-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWYYTMBHHOQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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